molecular formula C4H9O3PS B14336613 Dimethyl thiiran-2-ylphosphonate CAS No. 106306-80-3

Dimethyl thiiran-2-ylphosphonate

Cat. No.: B14336613
CAS No.: 106306-80-3
M. Wt: 168.15 g/mol
InChI Key: KWTKCQAQTWAGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl thiiran-2-ylphosphonate is an organophosphorus compound that features a thiirane ring (a three-membered ring containing sulfur) and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl thiiran-2-ylphosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with thiirane under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can significantly impact the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl thiiran-2-ylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiirane ring to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonate derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various phosphonate esters or amides.

Scientific Research Applications

Dimethyl thiiran-2-ylphosphonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism by which dimethyl thiiran-2-ylphosphonate exerts its effects involves interactions with various molecular targets. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phosphonate group can also participate in coordination chemistry, forming complexes with metal ions and other substrates.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl phosphite: A related compound with a similar phosphonate group but lacking the thiirane ring.

    Thiirane: Contains the thiirane ring but lacks the phosphonate group.

    Dimethyl methylphosphonate: Another organophosphorus compound with different functional groups.

Uniqueness

Dimethyl thiiran-2-ylphosphonate is unique due to the combination of the thiirane ring and the phosphonate group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

106306-80-3

Molecular Formula

C4H9O3PS

Molecular Weight

168.15 g/mol

IUPAC Name

2-dimethoxyphosphorylthiirane

InChI

InChI=1S/C4H9O3PS/c1-6-8(5,7-2)4-3-9-4/h4H,3H2,1-2H3

InChI Key

KWTKCQAQTWAGKC-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1CS1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.